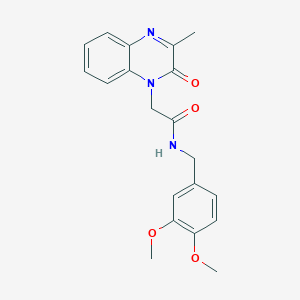![molecular formula C21H22N4O4 B10996905 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B10996905.png)
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one” is a complex organic compound that features multiple functional groups, including an isoquinoline, oxadiazole, and pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the Isoquinoline Moiety: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized to form the isoquinoline ring.
Formation of the Oxadiazole Ring: This can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative.
Coupling Reactions: The final compound is formed by coupling the isoquinoline and oxadiazole intermediates through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production would involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoquinoline ring.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the pyridine ring or the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It might be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Receptor Binding: It might interact with certain biological receptors, making it a candidate for drug development.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It could interact with a receptor, either activating or inhibiting its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-one
- 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one
Uniqueness
The unique combination of functional groups in “1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one” might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-one |
InChI |
InChI=1S/C21H22N4O4/c1-27-17-11-15-7-10-25(13-16(15)12-18(17)28-2)20(26)4-3-19-23-21(24-29-19)14-5-8-22-9-6-14/h5-6,8-9,11-12H,3-4,7,10,13H2,1-2H3 |
InChI Key |
DUXQRSLWLGZCHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCC3=NC(=NO3)C4=CC=NC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10996829.png)
![4-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B10996834.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B10996836.png)
![N-(1H-indol-5-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10996842.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10996849.png)
![N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10996853.png)

![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide](/img/structure/B10996861.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-acetamidophenyl)butanamide](/img/structure/B10996865.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996869.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide](/img/structure/B10996874.png)
![methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10996882.png)
![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B10996916.png)
![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10996922.png)
